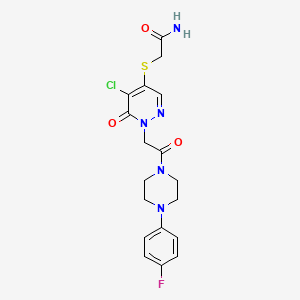

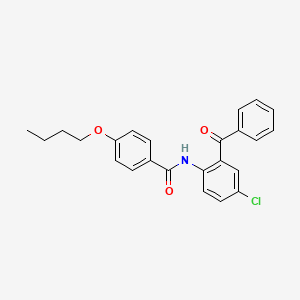

![molecular formula C21H17N3O3S2 B2486162 N-(苯并[1,3]噻唑-2-基)-4-(甲磺酰)-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 886933-78-4](/img/structure/B2486162.png)

N-(苯并[1,3]噻唑-2-基)-4-(甲磺酰)-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, involves several strategies. One common method involves the cyclization of 2-aminothiophenols with carboxylic acids or their derivatives under acidic or basic conditions. Advanced synthetic techniques also include palladium-catalyzed reactions, which offer highly selective C-H arylation of heteroarenes with aryl halides or aryliodonium salts, providing a route to multiply arylated benzothiazoles (Rossi et al., 2014).

Molecular Structure Analysis

Benzothiazoles, by virtue of their molecular structure, exhibit significant biological activity. The benzothiazole moiety serves as a crucial pharmacophore in drug design due to its ability to interact with various biological targets. The structural analysis of these compounds, including N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, reveals that substitutions at specific positions can dramatically affect their chemical and biological properties, enabling the fine-tuning of these molecules for desired activities (Elgemeie et al., 2020).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions, which are essential for the synthesis of complex molecules. Their chemical properties are influenced by the presence of the thiazole ring, which can act as an electron-withdrawing group, affecting the reactivity of the benzene ring. This characteristic is exploited in the design of compounds with specific chemical behaviors and interactions (Kamneva et al., 2018).

Physical Properties Analysis

The physical properties of benzothiazoles, such as melting points, boiling points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the molecular structure of the compound, including the nature and position of substituents on the benzothiazole ring. Understanding these properties is essential for the development of benzothiazole-based materials with desired physical characteristics (Gu et al., 2009).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are a focal point of research due to their extensive applications. Their reactivity, stability, and interactions with various reagents are influenced by the electronic nature of the thiazole ring and the substituents attached to the benzene ring. These properties are pivotal in the design and synthesis of new compounds for pharmaceutical, agricultural, and industrial applications (Mendieta-Wejebe et al., 2023).

科学研究应用

抗疟疾和抗病毒潜力

- 一项研究探讨了N-(苯磺酰)乙酰胺衍生物的反应性,包括具有苯并[d]噻唑-2-基基团的化合物,以评估它们的潜在抗疟疾活性。这些衍生物在体外展现了有希望的抗疟疾活性,并且通过其ADMET性质进行了表征,显示出在某些浓度下具有良好的药代动力学特性和低细胞毒性(Fahim & Ismael, 2021)。

癌症研究

- 在癌症研究领域,包括吡啶-2-基甲基变体的取代苯甲酰胺被鉴定为血管内皮生长因子受体-2 (VEGFR-2) 的有效和选择性抑制剂。这些化合物在人类肺癌和结肠癌异种移植模型中展现了有希望的结果(Borzilleri et al., 2006)。

- 另一项研究合成了与N-(噻唑-2-基)苯磺胺衍生物形成的Co(II)配合物,展示了对人类乳腺癌细胞系的显著体外细胞毒性(Vellaiswamy & Ramaswamy, 2017)。

心脏研究

- 在心脏电生理研究中,研究了包括N-取代咪唑基苯甲酰胺和苯磺胺的化合物。这些化合物在体外测定中表现出与现有选择性III类药物相当的效力,表明其有潜力用于治疗心律失常(Morgan et al., 1990)。

化学合成和性质

- 对N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构和性质的研究揭示了对吡啶和苯环的取向的见解,这对于理解它们的化学行为至关重要(Artheswari et al., 2019)。

抗癌药物合成

- 几项研究专注于合成N-(吡啶-2-基)苯甲酰胺衍生物作为潜在的抗癌药物。这些研究在对抗各种癌细胞系的细胞毒性方面展现了有希望的结果(Adhami et al., 2014)。

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-29(26,27)17-11-9-15(10-12-17)20(25)24(14-16-6-4-5-13-22-16)21-23-18-7-2-3-8-19(18)28-21/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTWRCUBHLLELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2486081.png)

![Methyl 6,8-dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carboxylate](/img/structure/B2486083.png)

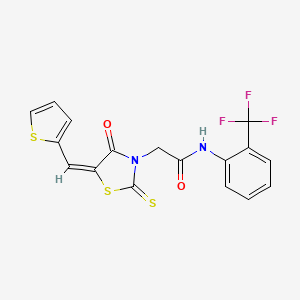

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide](/img/structure/B2486085.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

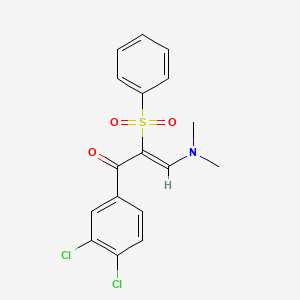

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)

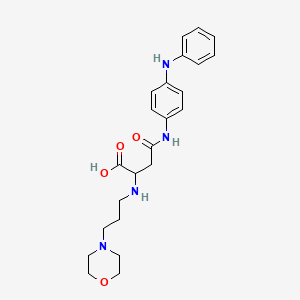

![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)